6-Methoxy-2,3-diphenyl-1h-indole

Catalog No.
S1509221
CAS No.
14292-85-4
M.F
C21H17NO
M. Wt
299.4 g/mol
Availability
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6-Methoxy-2,3-diphenyl-1h-indole

CAS Number

14292-85-4

Product Name

6-Methoxy-2,3-diphenyl-1h-indole

IUPAC Name

6-methoxy-2,3-diphenyl-1H-indole

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C21H17NO/c1-23-17-12-13-18-19(14-17)22-21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14,22H,1H3

InChI Key

CBBSRYILNOHEQH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

6-methoxy-2,3-diphenyl-1H-indole

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound 6-Methoxy-2,3-diphenyl-1h-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Methoxy-2,3-diphenyl-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a methoxy group at the 6-position and two phenyl groups at the 2 and 3 positions of the indole ring. Indoles are a class of heterocyclic compounds that feature a fused benzene and pyrrole ring structure, which contributes to their diverse chemical reactivity and biological activity. The molecular formula for 6-methoxy-2,3-diphenyl-1H-indole is C19H17NOC_{19}H_{17}NO, with a molecular weight of approximately 285.35 g/mol.

The chemical reactivity of 6-methoxy-2,3-diphenyl-1H-indole is influenced by the electron-donating methoxy group, which enhances its susceptibility to electrophilic substitution reactions. Common reactions include:

  • Electrophilic Aromatic Substitution: The methoxy group activates the indole nucleus towards electrophilic attack, making it prone to substitutions at positions C2, C3, and C7 under appropriate conditions .
  • Acylation: This compound can undergo acylation reactions, which are significant in synthesizing various derivatives with potential biological activities .
  • Hydrazone Formation: The indole can react with hydrazines to form hydrazones, expanding its chemical versatility .

6-Methoxy-2,3-diphenyl-1H-indole exhibits notable biological activities, including:

  • Antioxidant Properties: Compounds in the indole family have been reported to possess antioxidant activity, which is beneficial for combating oxidative stress in biological systems .
  • Anti-inflammatory Effects: Some derivatives of indoles have shown potential as anti-inflammatory agents, suggesting that 6-methoxy-2,3-diphenyl-1H-indole may also exhibit similar properties .
  • Antitumor Activity: Research indicates that certain indole derivatives can inhibit tumor growth, making them candidates for anticancer drug development .

The synthesis of 6-methoxy-2,3-diphenyl-1H-indole can be achieved through several methods:

  • Condensation Reactions: This involves the reaction of substituted anilines with aldehydes or ketones in the presence of acid catalysts.
  • One-Pot Synthesis: A method where multiple reactants are combined in a single reaction vessel to yield the desired product without isolating intermediates. For instance, combining methoxy-substituted anilines with appropriate carbonyl compounds under reflux conditions can yield high yields of the target compound .
  • Electrophilic Substitution: Utilizing electrophiles on pre-synthesized indoles can lead to further functionalization at specific positions on the indole ring .

6-Methoxy-2,3-diphenyl-1H-indole has several applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, this compound serves as a lead structure for developing new drugs targeting inflammation and cancer.
  • Chemical Research: It is used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Indole derivatives are explored for their potential applications in organic electronics and photonic devices due to their unique electronic properties.

Studies on the interactions of 6-methoxy-2,3-diphenyl-1H-indole with biological targets have indicated its potential as a modulator of various pathways:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins could elucidate its mechanism of action and therapeutic potential.
  • Receptor Binding Affinity: Understanding its affinity for different receptors can provide insights into its possible roles in pharmacology .

Similar Compounds

Several compounds share structural similarities with 6-methoxy-2,3-diphenyl-1H-indole. These include:

Compound NameStructure FeaturesUnique Aspects
6-MethoxyindoleMethoxy group at position 6Simpler structure without phenyl groups
4,6-DimethoxyindoleTwo methoxy groups at positions 4 and 6Increased electron density enhancing reactivity
2,3-DiphenylindoleTwo phenyl groups without methoxyLack of electron donation from methoxy
5-MethoxyindoleMethoxy group at position 5Different substitution pattern affecting reactivity

The uniqueness of 6-methoxy-2,3-diphenyl-1H-indole lies in its combination of both methoxy substitution and diphenyl groups, which potentially enhances both reactivity and biological activity compared to simpler analogs.

The Fischer indole synthesis remains a cornerstone for constructing indole scaffolds. This method involves the acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes. For 6-methoxy-2,3-diphenyl-1H-indole, the methoxy group at the 6-position introduces regioselectivity challenges. Studies demonstrate that methoxy-substituted phenylhydrazones, such as ethyl pyruvate 2-methoxyphenylhydrazone, undergo cyclization with a preference for abnormal products due to electronic and steric effects. For example, Murakami et al. observed that methoxy groups direct cyclization toward the 6-position, yielding 6-substituted indoles under HCl/EtOH conditions.

Table 1: Fischer Synthesis Outcomes for Methoxy-Substituted Substrates

SubstrateConditionsMajor ProductYield (%)
2-MethoxyphenylhydrazoneHCl/EtOH, 100°C6-Chloroindole-2-carboxylate65
3-MethoxyphenylhydrazoneH2SO4, reflux5-Methoxyindole58

The methoxy group’s electron-donating nature stabilizes intermediates during the -sigmatropic rearrangement, favoring formation of the 6-substituted regioisomer.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura cross-coupling has been pivotal for introducing aryl groups at the 2- and 3-positions of indoles. Unprotected indoles, including 6-methoxy-1H-indole, undergo efficient coupling with phenylboronic acids using palladium catalysts. Billingsley et al. demonstrated that Pd(PPh3)4 (1.5 mol%) in aqueous dioxane enables double arylation at the 2- and 3-positions with >90% yield. Key to success is the use of bulky phosphine ligands (e.g., XPhos) to mitigate inhibitory effects from the indole’s NH group.

Table 2: Suzuki-Miyaura Conditions for Diarylindole Synthesis

SubstrateBoronic AcidCatalystYield (%)
6-Methoxy-1H-indolePhenylboronic acidPd(PPh3)492
5-Bromo-6-methoxyindole4-MethoxyphenylPd(OAc)2/SPhos85

This method’s scalability and functional group tolerance make it ideal for constructing 2,3-diphenyl motifs.

Bischler and Hemetsberger Indole Synthesis Approaches

The Bischler-Möhlau synthesis, involving cyclization of α-bromoacetophenones with anilines, offers a route to 2-arylindoles. For 6-methoxy-2,3-diphenyl-1H-indole, 3,5-dimethoxyaniline reacts with α-bromo-diphenylketone under LiBr/NaHCO3 catalysis to yield the target compound in 61% yield. Modified Bischler protocols avoid rearrangements by using N-protected intermediates, as shown below:

Scheme 1: Modified Bischler Synthesis

  • Condensation of 3,5-dimethoxyaniline with α-bromo-diphenylketone.
  • Cyclization via trifluoroacetic acid (TFA) to form the indole core.
  • Demethylation to introduce the 6-methoxy group.

Hemetsberger synthesis, though less commonly applied, could theoretically employ β-azido-cinnamates for indole formation, but no direct examples were found in the literature for this substrate.

Triazene-Directed C–H Functionalization

Triazene-directed C–H annulation enables precise functionalization of indole cores. Wang et al. reported that triazene groups on indoles direct rhodium-catalyzed annulation with alkynes, facilitating access to polysubstituted derivatives. For 6-methoxy-2,3-diphenyl-1H-indole, this method could install phenyl groups via a two-step process:

  • Triazene installation at the 2-position.
  • Rhodium-catalyzed coupling with diphenylacetylene.

Mechanistic Insight: The triazene group acts as a transient directing group, enabling regioselective C–H activation at the 3-position before undergoing in situ cleavage.

Late-Stage Modification Techniques

Late-stage diversification allows introduction of methoxy or aryl groups after indole core formation. Weiß et al. demonstrated isotopic exchange on carbonyl-activated indoles, though this approach primarily targets radiofluorination. More relevantly, photoredox C–H amidation (e.g., using eosin Y) enables functionalization of unprotected indoles at the 2-position. For 6-methoxy-2,3-diphenyl-1H-indole, late-stage Suzuki coupling or O-methylation could refine substituents:

Example:

  • O-Methylation: Treatment of 6-hydroxy-2,3-diphenylindole with methyl iodide/K2CO3 yields the 6-methoxy derivative.
  • Cross-Coupling: Pd-mediated coupling of 6-methoxyindole with iodobenzene installs phenyl groups at the 2- and 3-positions.

Electrocyclic Ring-Closing Pathways

Electrocyclic ring-closing reactions represent a fundamental mechanism in the synthesis and reactivity of 6-methoxy-2,3-diphenyl-1h-indole derivatives [6]. These pericyclic transformations involve the concerted cyclization of conjugated π-electron systems, converting one π-bond to a ring-forming σ-bond [12]. The mechanism follows the Woodward-Hoffmann rules, which dictate the stereochemical outcome based on the number of electrons involved and thermal versus photochemical conditions [11].

In the context of indole chemistry, 6π-electrocyclic ring closures are particularly significant for constructing the indole core structure [6]. Trienecarbamates serve as versatile precursors, undergoing facile electrocyclic ring closure at 110°C to afford cyclohexadiene intermediates with excellent yields [6]. The electronic activation provided by the enecarbamate functionality facilitates this transformation through a push-pull mechanism involving hydrogen bonding with proximal carbonyl groups [6].

The mechanistic pathway involves an intramolecular 6π-electrocyclic reaction followed by thermal suprafacial hydrogen shifts [21]. For 3-styryl indoles, photoinitiated dehydrogenative cyclization proceeds through catalyst-free conditions at 350 nanometer wavelength irradiation [21] [22]. The process exhibits remarkable efficiency, with gram-scale reactions achieving 91-95% yields [22].

Table 1: Electrocyclic Ring-Closing Pathways in Indole Synthesis

Substrate TypeTemperature (°C)Reaction Time (h)Yield (%)MechanismReference
Trienecarbamates1101956π-ElectrocyclicGreshock & Funk
α-Haloenones12012756π-ElectrocyclicLiterature
Vinylallenals1802736π-ElectrocyclicComputed Studies
3-Styryl Indoles3503956π-ElectrocyclicTaskesenligil et al.
N-Aryl Imines1302478CyclizationZhou et al.

The reaction proceeds through intermediate formation involving enamine tautomerism and concerted syn-elimination of molecular hydrogen [21]. Kinetic isotope effect studies reveal primary kinetic isotope effects with deuterated substrates, indicating nitrogen-hydrogen bond involvement in the rate-determining step [22]. The transformation tolerates various functional groups and demonstrates excellent regioselectivity under optimized conditions [22].

SN2 vs. SN1 Mechanisms in Substitution Reactions

Nucleophilic substitution reactions in 6-methoxy-2,3-diphenyl-1h-indole systems exhibit distinct mechanistic pathways depending on substrate structure and reaction conditions [19] [20]. The indole nitrogen atom's unique electronic properties significantly influence the substitution mechanism preference [17].

SN2 mechanisms predominate when 1-hydroxyindole derivatives undergo nucleophilic attack [19]. The reaction follows second-order kinetics with rate laws dependent on both substrate and nucleophile concentrations [13]. Stereochemical inversion occurs at the reaction center, consistent with backside attack by the nucleophile [16]. Polar aprotic solvents enhance nucleophile reactivity by stabilizing the transition state without excessive solvation [16].

Conversely, SN1 mechanisms operate when indole nitrogen bears positive charge or when carbocation intermediates are stabilized by aromatic substitution [19] [20]. The rate-determining step involves heterolytic bond cleavage to form carbocation intermediates, resulting in first-order kinetics [13]. Racemization typically occurs due to planar carbocation geometry allowing nucleophilic approach from either face [16].

Table 2: Nucleophilic Substitution Mechanisms in Indole Chemistry

SubstrateMechanismRate LawStereochemistrySolvent EffectActivation Energy (kcal/mol)
1-HydroxyindolesSN2Rate = k[RX][Nu]InversionPolar Aprotic15
Indole N+SN1Rate = k[RX]RacemizationPolar Protic25
Alkyl Halides (Primary)SN2Rate = k[RX][Nu]InversionPolar Aprotic20
Alkyl Halides (Tertiary)SN1Rate = k[RX]RacemizationPolar Protic18
Benzylic SystemsSN1/SN2Mixed OrderVariableBoth Types22

The unprecedented SN2 mechanism on indole nitrogen has been demonstrated with 1-hydroxyindoles reacting with nucleophiles in acidic media [19]. Protonation of the hydroxy oxygen renders the nitrogen more sp3-hybridized, facilitating nucleophilic displacement [19]. The mechanism explains the formation of 1-(indol-3-yl)indoles through concerted nucleophilic substitution without carbocation intermediates [19].

Electronic effects from the 6-methoxy and 2,3-diphenyl substituents modulate the reactivity patterns [20]. Electron-donating methoxy groups increase nucleophilicity at specific positions, while phenyl substituents provide additional conjugative stabilization [20]. These effects influence both the preferred mechanism and regioselectivity of substitution reactions [17].

Dehydrogenative Cyclization Cascades

Dehydrogenative cyclization cascades represent advanced synthetic methodologies for constructing complex indole frameworks from 6-methoxy-2,3-diphenyl-1h-indole precursors [21] [23] [25]. These reactions involve sequential oxidative carbon-hydrogen bond activations coupled with ring-forming processes [25].

Palladium-catalyzed aerobic oxidative cyclization of N-aryl imines provides efficient access to indole systems using molecular oxygen as the sole oxidant [25]. The reaction proceeds under mild conditions with palladium acetate catalysis, achieving carbon-hydrogen bond oxidative linkage [23] [25]. The process demonstrates broad functional group tolerance and atom-economical assembly from readily available anilines and ketones [25].

The mechanistic pathway involves initial palladium insertion into carbon-hydrogen bonds, followed by intramolecular cyclization and oxidative elimination [25]. Molecular oxygen serves dual roles as terminal oxidant and reoxidant for the palladium catalyst [25]. The cascade nature allows multiple bond formations in a single operation, significantly increasing synthetic efficiency [24].

Table 3: Dehydrogenative Cyclization Cascade Reactions

Catalyst SystemTemperature (°C)AtmosphereYield (%)SelectivityProduct Type
Pd(OAc)₂/O₂80O₂85HighIndoles
Rh₂(OAc)₄25Ar42ExcellentIndolines
UV Light (350 nm)25Ar91ExcellentBenzocarbazoles
Cu(hfacac)₂23Ar52HighRearrangement
Fe/O₂120O₂75ModerateCyclized Products

Photochemical dehydrogenative cyclization offers complementary reactivity under catalyst-free conditions [21] [22]. Ultraviolet irradiation at 350 nanometers promotes 6π-electrocyclic reactions followed by hydrogen evolution [22]. The process exhibits remarkable efficiency with minimal side product formation and excellent functional group compatibility [21].

Intramolecular cascade cyclizations of 2-aryl indoles provide efficient methods for constructing functionalized indolines and indolinones [24] [26]. The reactions proceed through halogenation followed by nucleophilic cyclization, achieving 80-95% yields under mild conditions [24] [26]. Electronic effects from aromatic substituents significantly influence reaction rates and product distributions [24].

Palladium-Catalyzed Cross-Coupling Dynamics

Palladium-catalyzed cross-coupling reactions constitute powerful methodologies for functionalizing 6-methoxy-2,3-diphenyl-1h-indole derivatives at specific positions [27] [28] [29]. These transformations enable selective carbon-carbon and carbon-heteroatom bond formations under mild conditions [33].

Suzuki-Miyaura coupling reactions provide efficient access to 2-substituted indoles through cross-coupling of indolylsilanol derivatives with aryl halides [33] [34]. The reaction requires careful optimization of nitrogen protection and catalyst selection to achieve high yields [34]. Alkali metal silanolates demonstrate enhanced reactivity compared to neutral silanols, preventing protiodesilylation side reactions [34].

Heck reactions enable regioselective coupling at the 3-position of indoles [29] [30]. The palladium-catalyzed dehydrogenative cross-coupling with cyclic enones proceeds under neutral conditions, ensuring carbon-hydrogen activation followed by syn β-hydride elimination [29]. The methodology provides atom-economical synthesis of β-indolyl cyclohexenones with excellent regioselectivity [29].

Table 4: Palladium-Catalyzed Cross-Coupling Reactions of Indoles

Coupling TypePd CatalystTemperature (°C)Base/AdditiveYield (%)Regioselectivity
Suzuki-MiyauraPd(PPh₃)₄100K₂CO₃88C2-Selective
Heck ReactionPd(OAc)₂140NEt₃92C3-Selective
Stille CouplingPd₂(dba)₃110CsF90C2-Selective
Oxidative CouplingPd(OAc)₂80Cu(OAc)₂99N-Selective
Dearomative CouplingPd(0)/Phosphite120K₃PO₄94C2,C3-Diselective

Stille coupling methodologies utilize α-(tributylstannyl)enecarbamates as nucleophilic partners [6]. The reaction proceeds through transmetalation followed by reductive elimination, forming carbon-carbon bonds with excellent stereochemical control [6]. The use of cesium fluoride as additive enhances reaction rates and prevents competing side reactions [6].

Dearomative palladium-catalyzed coupling reactions enable domino Heck-Suzuki transformations [30]. The methodology employs electron-deficient phosphite ligands to suppress undesired side reactions [30]. The cascade process generates 2,3-diarylated indolines bearing vicinal tertiary stereocenters with excellent diastereoselectivity exceeding 20:1 [30].

Oxidative cross-coupling with N-tosylhydrazones provides stereocontrolled synthesis of N-vinylindoles [27]. The palladium-catalyzed reaction proceeds smoothly with various indole substrates, achieving up to 99% yields across 26 examples [27]. The transformation demonstrates broad substrate scope and excellent functional group tolerance [27].

Solvent- and Catalyst-Dependent Regioselectivity

The regioselectivity of reactions involving 6-methoxy-2,3-diphenyl-1h-indole is profoundly influenced by both solvent choice and catalyst selection [35] [36] [38]. These factors control the preferred reaction pathways and determine product distributions through electronic and steric effects [37] [39].

Catalyst-controlled regiodivergent rearrangements demonstrate remarkable selectivity switching based on metal choice [38]. Copper catalysts such as copper hexafluoroacetylacetonate favor [1] [2]-rearrangement pathways with 92:8 regioselectivity ratios [38]. Conversely, rhodium catalysts including rhodium acetate promote [2] [3]-rearrangement with >95:5 selectivity favoring the alternative regioisomer [38].

Solvent effects significantly impact reaction outcomes through differential stabilization of transition states and intermediates [35]. Polar aprotic solvents like dimethyl sulfoxide enhance nucleophile reactivity in substitution reactions [35]. The ionic character of carbon-metal bonds influences aldehyde reactivity, with formaldehyde undergoing nucleophilic attack despite modest bond polarization [35].

Table 5: Solvent- and Catalyst-Dependent Regioselectivity

Reaction SystemPrimary ProductRegioselectivity RatioTemperature (°C)Yield (%)Mechanism
Cu(hfacac)₂/CH₂Cl₂ [1] [2]-Rearrangement92:82378Copper Carbene
Rh₂(OAc)₄/CH₂Cl₂ [2] [3]-Rearrangement<5:952342Rhodium Carbene
Pd(OAc)₂/DMFC3-Coupling>95:58085C-H Activation
CaO/DMSO1,3′-BIM4:116095Friedel-Crafts
KOH/Solvent-free3,3′-BIM3:218088Condensation

Base selection profoundly affects regioselectivity in indole condensation reactions [35]. Calcium oxide promotes formation of 1,3′-bis(indolyl)methane isomers through Friedel-Crafts-type mechanisms [35]. Potassium hydroxide demonstrates enhanced electropositivity, favoring alternative regioisomeric outcomes with improved yields for specific products [35].

Temperature effects modulate regioselectivity through differential activation energies for competing pathways [47]. Higher temperatures generally favor thermodynamically controlled products, while lower temperatures maintain kinetic control [47]. The balance between activation barriers and thermodynamic stability determines the observed product distributions [49].

Electronic effects from substituents influence regioselectivity patterns [37]. The 6-methoxy group provides electron density through resonance donation, activating specific positions toward electrophilic attack [43]. The 2,3-diphenyl substitution pattern creates steric hindrance that directs reactions to less crowded positions [42].

XLogP3

5.3

Other CAS

14292-85-4

Wikipedia

6-methoxy-2,3-diphenyl-1h-indole

Dates

Last modified: 07-17-2023

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